Methyl 4-bromo-2-cyano-5-hydroxybenzoate
Overview
Description
Methyl 4-bromo-2-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and hydroxy functional groups. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of Methyl 4-bromo-2-cyano-5-hydroxybenzoate typically involves the esterification of 4-bromo-2-cyano-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-2-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst for Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-hydroxybenzoate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and hydroxy groups can facilitate hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar compounds to Methyl 4-bromo-2-cyano-5-hydroxybenzoate include:
Methyl 4-bromo-2-hydroxybenzoate: Lacks the cyano group, which may result in different reactivity and biological activity.
Methyl 4-bromo-5-cyano-2-hydroxybenzoate: Similar structure but with different positioning of functional groups, affecting its chemical properties.
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-8(12)7(10)2-5(6)4-11/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBQUQSXGIHQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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